molecular formula C22H22N6O2 B11208220 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11208220
M. Wt: 402.4 g/mol
InChI Key: PMVRSWYPHDEXLO-UHFFFAOYSA-N
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Description

5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining an oxazole ring, a triazole ring, and multiple aromatic groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Oxazole Ring: Starting with a suitable precursor, such as 3-methylbenzaldehyde, the oxazole ring is synthesized through a cyclization reaction involving an amine and a carboxylic acid derivative under acidic conditions.

    Triazole Ring Formation: The triazole ring is formed via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This step often requires a copper(I) catalyst to proceed efficiently.

    Coupling Reactions: The oxazole and triazole intermediates are then coupled using a suitable linker, such as a methyl group, through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by introducing the amino and carboxamide groups through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the amino group or the aromatic rings using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper(I) for cycloaddition, palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups and potential for forming hydrogen bonds and hydrophobic interactions.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s multiple functional groups allow it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological activities, making it a valuable compound for diverse scientific investigations.

Properties

Molecular Formula

C22H22N6O2

Molecular Weight

402.4 g/mol

IUPAC Name

5-amino-1-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl]-N-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C22H22N6O2/c1-13-7-9-17(10-8-13)24-21(29)19-20(23)28(27-26-19)12-18-15(3)30-22(25-18)16-6-4-5-14(2)11-16/h4-11H,12,23H2,1-3H3,(H,24,29)

InChI Key

PMVRSWYPHDEXLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC(=C4)C)C)N

Origin of Product

United States

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